molecular formula C7H6ClN3 B1603602 6-Chloro-1H-indazol-5-amine CAS No. 221681-75-0

6-Chloro-1H-indazol-5-amine

Cat. No.: B1603602
CAS No.: 221681-75-0
M. Wt: 167.59 g/mol
InChI Key: ZUCDYBREEPULBI-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and an amino group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, anticancer, and antimicrobial treatments .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Chloro-1H-indazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes

Comparison with Similar Compounds

  • 5-Aminoindazole
  • 6-Amino-3-chloro-1H-indazole
  • 7-Bromo-4-chloro-1H-indazol-3-amine

Comparison: 6-Chloro-1H-indazol-5-amine is unique due to the specific positioning of the chlorine and amino groups on the indazole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the chlorine atom at the 6th position may enhance its ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

6-chloro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCDYBREEPULBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621631
Record name 6-Chloro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-75-0
Record name 6-Chloro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221681-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-methyl-4-nitroaniline (1.0 g, 5.3 mmol, 1.0 equiv) was dissolved in AcOH (46 mL) and cooled to 15° C. NaNO2 (0.37 g, 5.3 mmol, 1.0 equiv) was dissolved In H2O (1 mL) and added all at once via pipet. The reaction was warmed to room temperature and stirred for 28 hours. The reaction mixture was concentrated en vacuo to provide an orange solid, which was azeotroped several times with hexanes. The solid was dissolved in EtOH (12 mL) and added to a solution of SnCl2 (3.4 g, 18 mmol, 3.4 equiv) in 6N HCl (12 mL) The reaction mixture was heated to 60° C. for two hours, then cooled to room temperature and basified with 50% NaOH. The resulting precipitate was removed by filtration and washed with EtOAc. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous phase was extracted with EtOAc, and the combined organic phases were dried over Na2SO4. The solution was filtered, and the filtrate was concentrated in vacuo. The resulting residue was purified by flash chromatography (25% EtOAc/CH2Cl2) to afford 170 mg (19%) of the title compound as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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